

Application Notes: Labradimil in Neuro-Oncology Research

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Compound of Interest

Compound Name: *Labradimil*

Cat. No.: *B1674209*

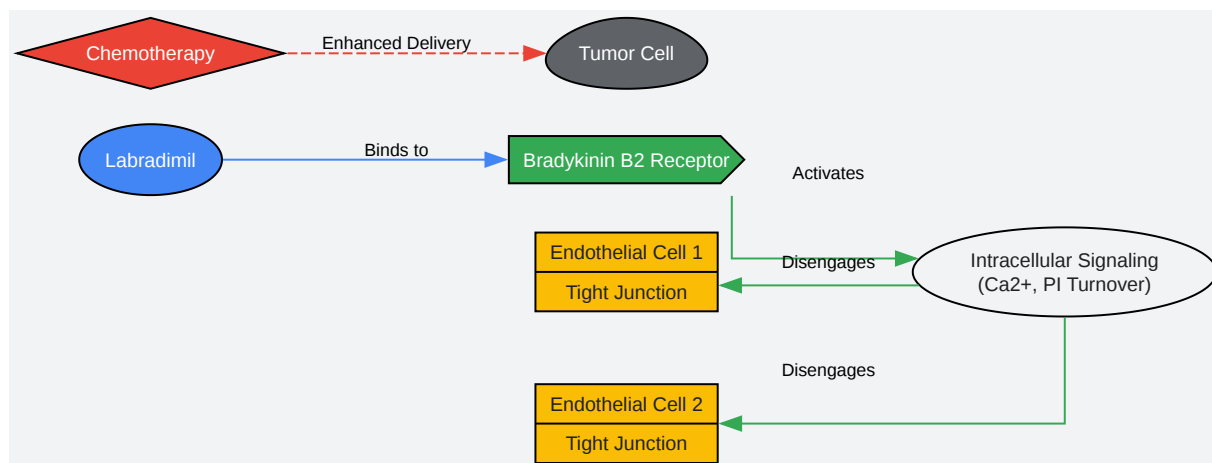
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Introduction

Labradimil, also known as RMP-7 or Cereport®, is a synthetic nine-amino-acid peptide analog of bradykinin.[1][2] It functions as a potent and selective agonist for the bradykinin B2 receptor. [1] In the field of neuro-oncology, **Labradimil** is investigated for its ability to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB).[1][3] This mechanism is leveraged to enhance the delivery of chemotherapeutic agents to brain tumors, which are otherwise difficult to treat due to the restrictive nature of the BBB.[1]

Mechanism of Action

Labradimil exerts its effect by selectively binding to bradykinin B2 receptors, which are constitutively expressed on brain capillary endothelial cells.[1][4] This binding initiates a cascade of second messenger systems, including an increase in intracellular calcium and phosphatidylinositol turnover.[1][5] The downstream effect of this signaling pathway is the disengagement of tight junctions between the endothelial cells of the BBB, leading to a rapid and transient increase in permeability.[1][5] This effect is particularly pronounced in the vasculature of brain tumors.[1] The increased permeability allows for greater penetration of co-administered water-soluble chemotherapeutic agents, such as carboplatin, into the tumor tissue.[1] The restoration of the BBB is rapid, typically occurring within 2 to 5 minutes after the cessation of **Labradimil** infusion.[1][5]



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Caption: Mechanism of **Labradimil** in enhancing drug delivery across the BBB.

Preclinical Data

Autoradiographic studies in rat models with gliomas have demonstrated that **Labradimil** significantly increases the permeability of the BBB to various radiolabeled tracers and chemotherapeutic agents in a dose-dependent manner.^[1] This effect is selective for the tumor and the surrounding brain tissue.^[1] In a rat glioma model, co-administration of **Labradimil** with [¹⁴C]carboplatin was shown to significantly increase the levels of carboplatin in the tumor.^{[6][7]} Specifically, **Labradimil** administration led to a 49% increase in carboplatin levels in the tumor in the absence of dexamethasone, and a 46% increase in the presence of dexamethasone.^[7] Survival studies in rodent models of gliomas have shown that the combination of **Labradimil** and water-soluble chemotherapeutics leads to a greater enhancement in survival compared to chemotherapy alone.^[1]

Table 1: Summary of Preclinical Efficacy of **Labradimil** in a Rat Glioma Model

Model System	Co-administered Agent	Labradimil Effect on Agent's Tumor Concentration	Reference
Rat Glioma (RG2 cells)	[14C]carboplatin	49% increase (without dexamethasone)	[7]
Rat Glioma (RG2 cells)	[14C]carboplatin	46% increase (with dexamethasone)	[7]

Clinical Data

Several clinical trials have evaluated the safety and efficacy of **Labradimil** in combination with carboplatin for the treatment of various brain tumors.

Phase I Clinical Trial in Recurrent Malignant Glioma

A Phase I dose-escalation study was conducted in 14 patients with progressing malignant glioma to assess the safety and tolerability of intravenous **Labradimil** with carboplatin.[8] The dose of **Labradimil** was escalated from 50 ng/kg to 300 ng/kg, while carboplatin was dosed to a target area under the curve (AUC).[8] The combination was generally well-tolerated, with side effects consistent with those of the individual drugs.[8]

Table 2: Phase I Clinical Trial of **Labradimil** and Carboplatin in Recurrent Malignant Glioma

Cohort	Labradimil Dose	Carboplatin Target AUC (mg/ml/min)	Number of Patients	Notable Outcomes	Reference
A	50 ng/kg	5	2	-	[8]
B	100 ng/kg	5	3	-	[8]
C	100 ng/kg	7	2	-	[8]
D	200 ng/kg	7	2	-	[8]
E	300 ng/kg	7	5	1 patient improved, 1 remained stable for ≥6 months	[8]

Phase II Clinical Trials in Recurrent High-Grade Glioma

Phase II studies involving 87 patients with recurrent high-grade glioma (WHO Grade III/IV) assessed the response to intravenous **Labradimil** (300 ng/kg) and carboplatin.[\[2\]](#)[\[9\]](#) The studies included chemotherapy-naïve and chemotherapy-pretreated patient groups.[\[9\]](#)

Table 3: Phase II Clinical Trial Response in Recurrent High-Grade Glioma

Patient Group	Number of Patients	Clinical Response (Stable or Improved)	Radiological Response (Stable, Partial, or Complete)	Complete or Partial Radiological Response	Median Duration of Response (weeks)	Reference
Chemotherapy Naive (CN-RMP)	45	61%	79%	32%	30.3	[9]
Chemotherapy Pretreated (CP-RMP)	42	39%	24%	5%	19.6	[9]

Another randomized, double-blind, placebo-controlled Phase II study in 122 patients with recurrent malignant glioma did not show a significant improvement in the efficacy of carboplatin when co-administered with **Labradimil** at the tested dose and schedule.[\[10\]](#)[\[11\]](#)

Table 4: Randomized Phase II Clinical Trial in Recurrent Malignant Glioma

Treatment Group	Number of Patients	Median Time to Progression (weeks)	Median Survival Time (weeks)	Reference
Labradimil + Carboplatin	62	9.7	26.9	[10] [11]
Placebo + Carboplatin	60	8.0	19.9	[10] [11]

Phase II Clinical Trial in Childhood Brain Tumors

A Phase II trial evaluated the combination of **Labradimil** and carboplatin in 41 pediatric patients with various primary brain tumors.[\[12\]](#)

Table 5: Phase II Clinical Trial Response in Childhood Brain Tumors

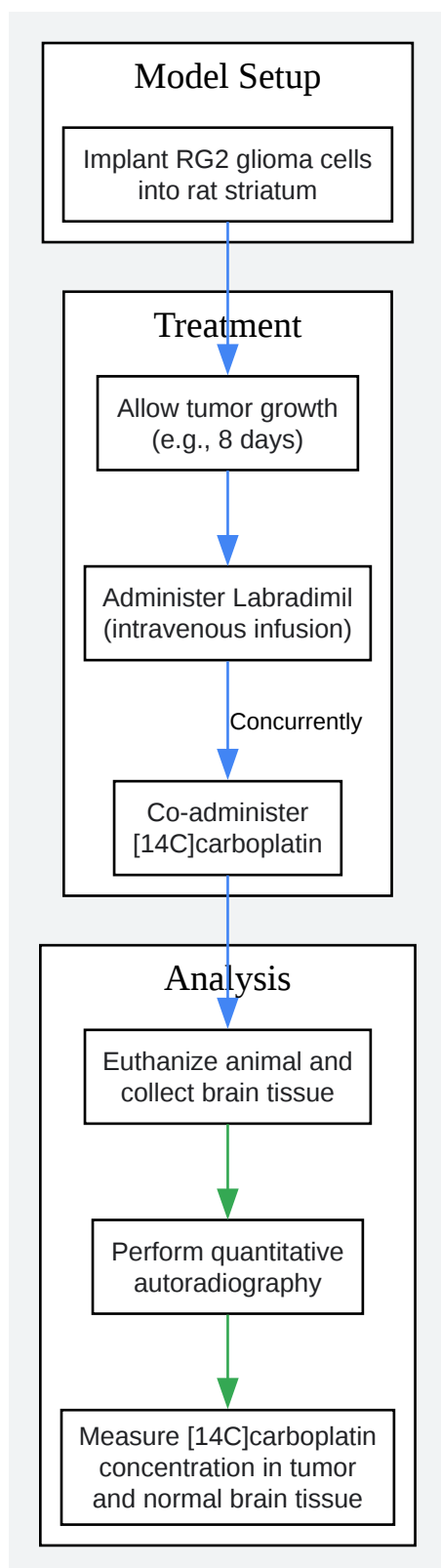
Tumor Type	Number of Evaluable Patients	Objective Responses	Reference
Brainstem Glioma	12	0	[12]
High-Grade Glioma	9	0 (2 with prolonged stable disease >6 months)	[12]
Ependymoma	8	2	[12]
Medulloblastoma/PNET	6	1	[12]
Low-Grade Glioma	2	0	[12]

The study concluded that the combination was inactive in childhood high-grade gliomas and brainstem gliomas.[\[12\]](#)

Experimental Protocols

Protocol 1: In Vivo Assessment of BBTB Permeability in a Rat Glioma Model

This protocol describes a method to assess the effect of **Labradimil** on the permeability of the BBTB to a chemotherapeutic agent in a rat model of glioma.



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Caption: Workflow for preclinical evaluation of **Labradimil** in a rat glioma model.

Methodology:

- Animal Model: Establish an orthotopic glioma model by implanting RG2 glioma cells into the striatum of adult rats.[13]
- Tumor Growth: Allow the tumors to grow for a specified period (e.g., 8 days).[13]
- Drug Administration:
 - Administer **Labradimil** via intravenous or intra-arterial infusion at a predetermined dose.
 - Co-administer a radiolabeled chemotherapeutic agent, such as [14C]carboplatin.[6][7]
- Tissue Collection: After a defined circulation time, euthanize the animals and carefully excise the brains.
- Quantitative Autoradiography:
 - Freeze and section the brains.
 - Expose the sections to autoradiographic film or a phosphor imaging system.
 - Quantify the concentration of the radiolabeled agent in the tumor, brain surrounding the tumor, and contralateral normal brain tissue by comparing the signal intensity to known standards.

Protocol 2: Clinical Trial Protocol for **Labradimil** and Carboplatin in Recurrent High-Grade Glioma

This protocol outlines a general methodology based on the Phase II clinical trials for recurrent high-grade glioma.

Methodology:

- Patient Population: Enroll adult patients with a histologically confirmed diagnosis of recurrent WHO Grade III or IV glioma (e.g., anaplastic astrocytoma, glioblastoma multiforme) who have previously undergone radiotherapy.[2][9] Patients can be stratified based on prior chemotherapy exposure.[9]

- Treatment Regimen:
 - Administer **Labradimil** as an intravenous infusion over 10 minutes at a dose of 300 ng/kg. [\[2\]](#)[\[9\]](#)
 - Administer carboplatin intravenously. The carboplatin dose is calculated to achieve a target AUC (e.g., 4-9 mg/ml/min), often using the Calvert formula.[\[8\]](#)[\[9\]](#)
 - Repeat treatment cycles every 28 days.[\[9\]](#)[\[14\]](#)
- Patient Monitoring and Assessment:
 - Monitor for adverse events, particularly those related to carboplatin (e.g., myelosuppression) and **Labradimil** (e.g., transient flushing, nausea, headache).[\[8\]](#)
 - Assess neurological status, performance status (e.g., Karnofsky Performance Status), and corticosteroid use before each treatment cycle.[\[9\]](#)
 - Evaluate tumor response using Magnetic Resonance Imaging (MRI) at baseline and after a specified number of cycles (e.g., after cycles 2, 4, 6, 9, and 12).[\[9\]](#)
- Endpoints:
 - Primary Endpoints: Time to tumor progression, objective response rate (complete response, partial response).[\[10\]](#)[\[11\]](#)
 - Secondary Endpoints: Overall survival, duration of response, safety and tolerability.[\[9\]](#)[\[10\]](#)[\[11\]](#)

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